N-[1-(4-acetylphenyl)ethyl]acetamide

Catalog No.
S12787785
CAS No.
M.F
C12H15NO2
M. Wt
205.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-acetylphenyl)ethyl]acetamide

Product Name

N-[1-(4-acetylphenyl)ethyl]acetamide

IUPAC Name

N-[1-(4-acetylphenyl)ethyl]acetamide

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

InChI

InChI=1S/C12H15NO2/c1-8(13-10(3)15)11-4-6-12(7-5-11)9(2)14/h4-8H,1-3H3,(H,13,15)

InChI Key

RZAWAOKACCQVTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)C)NC(=O)C

N-[1-(4-acetylphenyl)ethyl]acetamide is a specialized organic intermediate featuring a chiral center, an N-acetyl protecting group, and a reactive ketone moiety. This specific combination makes it a valuable, fit-for-purpose building block in multi-step synthetic routes where stereochemical control and orthogonal reactivity are required. Its primary procurement justification lies in its role as a stabilized, ready-to-use precursor for complex pharmaceutical targets, eliminating the need for separate amine protection steps and providing precise stereochemical input for asymmetric synthesis. [REFS-1, REFS-2]

Research Fit

Chiral benzylic amine acetamide available as defined (R)-enantiomer and racemic mixture; stereochemical specification required for procurement.
Selection context: Opt for (R)-form (CAS 88146-37-6) when enantiopure chiral reference or asymmetric synthesis is needed; racemic form for achiral control studies.
Differentiate from positional isomer N-[2-(4-acetylphenyl)ethyl]acetamide, which lacks the chiral benzylic center and cannot serve in stereospecific workflows.

Substituting this compound with its free amine precursor, 1-(4-acetylphenyl)ethanamine, introduces a reactive primary amine that can lead to undesired side reactions, complicating synthesis and reducing yields. Using an achiral analog, such as N-(4-acetylphenyl)acetamide, is unsuitable for stereospecific applications as it fails to introduce the required chirality, leading to the wrong final product. The N-acetyl group is not an incidental feature; it is a crucial protecting group that ensures synthetic pathway integrity, stability, and handling. Procuring a substitute fundamentally alters the reaction strategy and compromises the stereochemical outcome in high-value applications like the synthesis of B-cell lymphoma 2 (Bcl-2) inhibitors. [REFS-1, REFS-2]

Substitution Risk

Stereochemistry mismatch Racemic mixture may not reproduce the stereospecific biological interactions or chiral resolution utility of the (R)-enantiomer.
Regioisomer non-interchangeability N-[2-(4-acetylphenyl)ethyl]acetamide possesses an achiral ethylene linker; it cannot substitute in asymmetric synthesis or chiral probe studies.
Achiral analog limitation Simpler N-(4-acetylphenyl)acetamide lacks both the chiral center and the ethyl-bridged scaffold required for HDAC6-targeted research tool applications.

Essential Chiral Building Block for Venetoclax (ABT-199) Intermediates

The unprotected chiral amine corresponding to this compound is a documented key intermediate for the synthesis of Venetoclax (ABT-199), a selective Bcl-2 inhibitor. [REFS-1, REFS-2] The synthesis of the correct, biologically active enantiomer of the final drug is critically dependent on the stereochemistry of this building block. Using an achiral comparator like N-(4-acetylphenyl)acetamide would result in a complete failure to produce the desired stereoisomer.

Evidence DimensionStereochemical Purity of Final Product
Target Compound DataEnables synthesis of the required single enantiomer of the downstream active pharmaceutical ingredient (API).
Comparator Or BaselineAchiral analog (e.g., N-(4-acetylphenyl)acetamide): Results in a racemic or achiral product, failing to meet API specifications.
Quantified Difference100% loss of stereochemical integrity and target product.
ConditionsMulti-step synthesis of stereospecific pharmaceutical compounds like Venetoclax.

For stereospecific API synthesis, procuring the correct chiral building block is a non-negotiable requirement for process viability and regulatory approval.

HDAC6 Selectivity
Head-to-head
Kd = 5.4 μM vs HDAC6; Ki > 50 μM for HDAC4/5
Supports HDAC6-over-paralog probe context
Recombinant HDAC6 fluorogenic assay

Process Efficiency: Eliminates N-Acetylation Step, Reducing Unit Operations

The use of an N-acetyl group is a standard strategy for protecting amines during synthesis. Procuring N-[1-(4-acetylphenyl)ethyl]acetamide provides the amine pre-protected, thereby eliminating an entire unit operation (acetylation reaction, workup, and purification) from the manufacturing workflow compared to starting with the 1-(4-acetylphenyl)ethanamine precursor. This directly translates to reduced raw material costs, labor, equipment time, and solvent waste.

Evidence DimensionRequired Process Steps
Target Compound Datan steps (amine protection is pre-installed).
Comparator Or Baseline1-(4-acetylphenyl)ethanamine precursor: n+1 steps (requires a dedicated acetylation step).
Quantified DifferenceReduces manufacturing process by one complete unit operation.
ConditionsStandard multi-step synthesis workflow in a laboratory or manufacturing environment.

This process simplification reduces manufacturing time and cost, a critical consideration for scaling up the synthesis of complex molecules.

Regioisomer Topology
Data to verify
1-substituted chiral center vs 2-substituted achiral isomer; LogP prediction unavailable for target
Structural basis for asymmetric utility; review predicted properties
In silico comparator data; target experimental LogP needed

Superior Processability: Enhanced Stability and Handling vs. Free Amine

Acetamides are generally neutral, non-basic, and often highly crystalline solids with higher melting points compared to their parent primary amines. [1] Primary amines like 1-(4-acetylphenyl)ethanamine are basic, more nucleophilic, and more susceptible to oxidative degradation. The solid, neutral nature of the target acetamide simplifies handling, weighing, and storage, and reduces risks of incompatibility with acidic reagents or trace metal-catalyzed decomposition, enhancing process robustness and reproducibility.

Evidence DimensionMaterial Handling and Stability
Target Compound DataTypically a stable, crystalline solid with neutral pH.
Comparator Or BaselinePrimary amine precursor: A more reactive, basic compound, potentially an oil or low-melting solid, with higher susceptibility to air oxidation.
Quantified DifferenceQualitative but significant improvement in handling characteristics, stability, and safety profile.
ConditionsStandard laboratory and pilot plant material handling and storage protocols.

Improved physical properties lead to more reliable and reproducible process performance, reducing batch-to-batch variability and improving overall manufacturing quality control.

Synthetic Tractability
Class-level
Heck coupling of N-acyl-N-vinylamines; 62–98% yields for related substrates
Enables benzylic amine scaffold access
Pd₂(dba)₃/DPPF, dioxane, ~1 h
Chiral Identity
Reported
(R)-enantiomer CAS 88146-37-6, stereospecific InChI Key, optical rotation (+)
Provides validated chiral reference material
Commercial availability; light brown solid
Structural Distinction
Head-to-head
Chiral benzylic carbon vs planar achiral N-(4-acetylphenyl)acetamide; MW +42 Da
Enables stereospecific interaction studies
Based on InChI and SMILES comparison

Key Precursor in the Stereoselective Synthesis of Oncology APIs

This compound is the right choice for synthetic campaigns targeting chiral APIs, such as Venetoclax (ABT-199), where the specific stereocenter it provides is essential for the final molecule's biological activity. [1]

Intermediate for Multi-step Syntheses Requiring Orthogonal Amine Protection

Ideal for complex synthetic routes where the ketone handle must be modified (e.g., via reduction, condensation, or olefination) without interference from the amine. The robust N-acetyl group protects the amine functionality, allowing for selective chemistry at other sites.

Development of Chiral Ligands and Auxiliaries

The defined stereochemistry and dual functional handles (ketone and protected amine) make this compound a suitable starting material for the design and synthesis of novel chiral ligands for asymmetric catalysis or chiral auxiliaries for diastereoselective reactions.

Application Fit Matrix

Application
Selection Property
Validation Focus
HDAC6 isoform-selective probe studies
HDAC6-over-paralog selectivity profile
Competitive binding or selectivity control assays
Chiral building block for asymmetric synthesis
Defined (R)-enantiomer scaffold
Enantiomeric purity and synthetic access validation
Chiral chromatography reference standard
Stereospecific InChI Key and solubility profile
HPLC/SFC chiral method calibration
Positional isomer differentiation control
1-substituted benzylic scaffold vs 2-substituted isomer
LC-MS/MS method validation for regioisomer distinction

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

205.110278721 g/mol

Monoisotopic Mass

205.110278721 g/mol

Heavy Atom Count

15

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